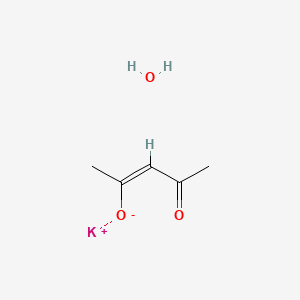

Potassium (2Z)-4-oxopent-2-en-2-olate--water (2/2/1)

Description

Significance of β-Diketonate Complexes in Chemical Sciences

β-Diketones are a class of organic compounds that have been a subject of study for over a century and are considered among the most popular oxygen-based bidentate ligands in coordination chemistry. researchgate.net A key feature of β-diketones, such as acetylacetone (B45752), is their existence in equilibrium between keto and enol tautomeric forms. wikipedia.orgnih.gov The deprotonation of the enol form yields the acetylacetonate (B107027) (acac) anion, a versatile ligand that binds to metal ions through both oxygen atoms, forming a stable six-membered chelate ring. wikipedia.orgwikipedia.org

The significance of β-diketonate complexes is extensive and multifaceted. These complexes are crucial for rendering many metal ions soluble in organic solvents, a property not shared by most metal salts, which facilitates their use as catalyst precursors and reagents in organic-phase reactions. wikipedia.orgamericanelements.com Their applications are diverse, spanning several fields:

Catalysis: They serve as precursors for catalysts in industrial processes like hydroformylation and as catalysts for the polymerization of compounds like epichlorohydrin. americanelements.comalfachemic.com

Materials Science: They are used in the preparation of volatile complexes for chemical vapor deposition (CVD) techniques and as building blocks for coordination-based assemblies. researchgate.netmarquette.edu

Organic Synthesis: β-Diketone ligands are important precursors for synthesizing a variety of five- and six-membered heterocyclic compounds. researchgate.net

Luminescent Materials: The ligands can form stable complexes with rare earth ions. alfachemic.com In these complexes, the ligand can absorb ultraviolet light and efficiently transfer the absorbed energy to the rare earth ion, causing it to emit characteristic fluorescence. alfachemic.com

Analytical Chemistry: Their ability to form stable chelates is utilized in solvent-solvent extraction processes for various metal ions. researchgate.net

The chelate ring formed in metal acetylacetonate complexes often exhibits aromatic character, which allows for electrophilic substitution reactions on the ligand, further expanding their chemical utility. wikipedia.org The wide commercial availability and straightforward synthesis of β-diketones contribute to their widespread use in finely tuning the electronic, spectroscopic, and physical properties of metal complexes. rsc.org

Overview of Coordination Chemistry of Potassium Acetylacetonate Hemihydrate

Potassium acetylacetonate hemihydrate, with the chemical formula K(C₅H₇O₂)·½H₂O, serves as a primary source of the acetylacetonate anion for the synthesis of other metal complexes. wikipedia.orgamericanelements.com Its synthesis generally involves the reaction of acetylacetone with a potassium base, such as potassium hydroxide (B78521), in an aqueous medium.

The solid-state structure of the compound has been elucidated by X-ray diffraction, providing detailed insight into its coordination environment. oup.com The crystal structure is triclinic, and crucially, each potassium ion is coordinated by seven oxygen atoms. oup.com Six of these coordinating atoms are the oxygen atoms from four different acetylacetonate anions, and the seventh is from a water molecule, highlighting the "hemihydrate" nature of the crystalline solid. oup.com The bond lengths between the potassium ion and the surrounding oxygen atoms range from 2.65 to 3.05 Å. oup.com The bond lengths and angles within the acetylacetonate anion itself are noted to be very similar to those found in heavy metal acetylacetonate chelates. oup.com

The thermal properties of the compound have also been studied, with a decomposition temperature noted to be around 215-235°C. chemicalbook.com

Interactive Table 1: Crystallographic Data for Potassium Acetylacetonate Hemihydrate oup.com

| Parameter | Value |

| Formula | KC₅H₇O₂· 1/2H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.86 |

| b (Å) | 8.74 |

| c (Å) | 7.45 |

| α (°) | 90.5 |

| β (°) | 95.8 |

| γ (°) | 91.9 |

| Z (Formula units/cell) | 4 |

| K⁺ Ion Coordination | 7 oxygen atoms |

Research Landscape and Emerging Areas of Study

The research landscape for potassium acetylacetonate hemihydrate is primarily defined by its role as a fundamental reagent and precursor. While not typically the end-product in advanced materials research, it is a critical starting material for the synthesis of a vast array of other metal acetylacetonate complexes. wikipedia.org The general method for this synthesis involves a metathesis reaction between a metal salt and an alkali metal acetylacetonate, like the potassium salt. wikipedia.org

Emerging research often focuses on the properties of the resulting transition metal, lanthanide, or main group acetylacetonate complexes, which have applications in:

Advanced Catalysis: Developing new, highly selective catalysts for organic synthesis. americanelements.com

Electronic and Photonic Materials: Creating novel luminescent materials and phosphors by complexing with rare earth elements. researchgate.netalfachemic.com The properties of these materials can be finely tuned by modifying the β-diketonate ligand. rsc.org

Precursors for Nanomaterials: The thermal decomposition of specifically designed metal acetylacetonate complexes is a route to producing metal oxide nanoparticles with controlled size and morphology. researchgate.net

Therefore, while direct research on potassium acetylacetonate hemihydrate itself may focus on refining its synthesis or further characterizing its physical properties, its broader impact lies in enabling innovation across the fields of organometallic chemistry, materials science, and nanotechnology. Its utility as a soluble, reliable source of the acetylacetonate ligand ensures its continued relevance in academic and industrial research laboratories. americanelements.comfar-chemical.com

Properties

CAS No. |

57402-46-7 |

|---|---|

Molecular Formula |

C10H16K2O5 |

Molecular Weight |

294.43 g/mol |

IUPAC Name |

dipotassium;bis((Z)-4-oxopent-2-en-2-olate);hydrate |

InChI |

InChI=1S/2C5H8O2.2K.H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;1H2/q;;2*+1;/p-2/b2*4-3-;;; |

InChI Key |

RQWJRWCBWWUXRL-VGKOASNMSA-L |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].O.[K+] |

Canonical SMILES |

CC(=CC(=O)C)[O-].O.[K+] |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Conventional Synthetic Routes for Potassium Acetylacetonate (B107027) Hemihydrate

The traditional and most common method for synthesizing potassium acetylacetonate hemihydrate involves a straightforward acid-base reaction in an aqueous medium.

The primary conventional method for producing potassium acetylacetonate hemihydrate is through the reaction of acetylacetone (B45752) (Hacac) with potassium hydroxide (B78521) (KOH) in water. Acetylacetone, a β-diketone, is a weak acid and readily loses a proton from the central carbon atom to form the acetylacetonate anion (acac⁻). nanotrun.comblogspot.com The reaction can be summarized as follows:

CH₃C(O)CH₂C(O)CH₃ + KOH → K[CH₃C(O)CHC(O)CH₃] + H₂O wikipedia.org

In this process, acetylacetone is typically dissolved in water, and a solution of potassium hydroxide is added while stirring. The reaction proceeds at room temperature, leading to the formation of the potassium acetylacetonate complex. The product, being soluble in the reaction medium, is then isolated by crystallization and subsequent filtration and drying to yield the hemihydrate form, K(C₅H₇O₂)·½H₂O.

This method is favored for its simplicity and use of readily available and inexpensive starting materials. The use of an aqueous medium is also considered environmentally benign compared to organic solvents. hep.com.cn

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the stoichiometry of the reactants, reaction temperature, and the choice of solvent.

A German patent describes a process where an aqueous solution of potassium hydroxide is slowly added to a solution of acetylacetone in acetone (B3395972). google.com This method utilizes the heat of reaction to be dissipated by cooling, which helps in the precipitation of the potassium acetylacetonate. google.com The patent suggests that keeping the reaction temperature below 30°C is beneficial. google.com Using a slight excess of acetylacetone (5-10 mol%) can also help to ensure the complete reaction of the potassium hydroxide. google.com

In a study focused on the green synthesis of manganese(III) acetylacetonate, which involves the formation of an acetylacetonate anion, optimization of parameters such as the molar ratio of reactants, temperature, and reaction time was shown to significantly impact the conversion rate. hep.com.cnresearchgate.net For instance, a molar ratio of 7:1 of acetylacetonate to potassium permanganate (B83412) at 75°C for 60 minutes resulted in a 98% conversion. hep.com.cnresearchgate.net While this study is on a different metal complex, the principles of optimizing reaction parameters to enhance yield are broadly applicable to the synthesis of potassium acetylacetonate.

The table below summarizes key parameters and their effects on the synthesis of acetylacetonate complexes, drawing parallels for the synthesis of the potassium salt.

| Parameter | Condition | Effect on Yield/Purity | Reference |

| Solvent | Aqueous vs. Acetone | Acetone can facilitate precipitation. | google.com |

| Temperature | Below 30°C | Avoids side reactions and aids precipitation. | google.com |

| Reactant Ratio | Slight excess of acetylacetone | Ensures complete consumption of the base. | google.com |

| Reaction Time | 60 minutes (in a related synthesis) | Can lead to high conversion rates. | hep.com.cnresearchgate.net |

Advanced Synthesis Techniques for Related β-Diketonates

While the conventional aqueous method is prevalent for potassium acetylacetonate, research into the synthesis of other metal β-diketonates has explored more advanced and sustainable techniques.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ed.govacs.org In the context of acetylacetonate synthesis, this often involves using water as a solvent, which is non-toxic and environmentally friendly. hep.com.cn The synthesis of manganese(III) acetylacetonate has been demonstrated using a green chemistry approach where water is the only solvent, and the product, being insoluble, is easily separated. hep.com.cn This method avoids the use of hazardous organic solvents and can lead to a high-purity product without the need for extensive purification steps. hep.com.cn Such approaches are highly relevant and could be adapted for the synthesis of potassium acetylacetonate, although its high water solubility would require different isolation techniques like crystallization.

Non-aqueous methods for synthesizing β-diketonates often involve the use of organic solvents. For instance, the Claisen condensation is a classical approach for forming β-diketones, which are the precursors to β-diketonates, by reacting ketones and esters under basic conditions in an organic solvent. nih.govresearchgate.net Another technique involves the direct reaction of a metal salt with the β-diketone in a non-aqueous solvent or even in the neat liquid ligand itself. winona.edu For example, tin(IV) β-diketonate complexes have been synthesized by the open-air oxidation of SnCl₂ in a solution of the β-diketone. winona.edu

A direct reaction method for the allylation of β-diketones has also been developed, which cleverly utilizes the enol form of the diketone to facilitate the reaction. nih.gov While these methods are for different but related compounds, they showcase the diversity of synthetic strategies available for this class of molecules.

The table below provides a comparative overview of different synthetic methodologies for β-diketonates.

| Synthetic Method | Description | Advantages | Disadvantages | References |

| Aqueous Phase | Reaction of acetylacetone with a base in water. | Environmentally friendly, uses readily available materials. | Product isolation can be energy-intensive if highly soluble. | |

| Non-Aqueous (Acetone) | Reaction in acetone to facilitate precipitation. | Can improve yield and ease of isolation. | Use of organic solvents. | google.com |

| Green Chemistry | Water-based synthesis with easily separable product. | High purity, minimal waste. | May not be suitable for highly soluble products. | hep.com.cn |

| Direct Reactant | Direct reaction of metal salt with the ligand. | Can be a one-step process. | May require specific reaction conditions. | winona.edu |

Mechanistic Insights into Complex Formation

The formation of potassium acetylacetonate involves the deprotonation of acetylacetone and the subsequent coordination of the resulting acetylacetonate anion to the potassium ion. Acetylacetone exists in a tautomeric equilibrium between the keto and enol forms. wikipedia.org The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo six-membered ring. mdpi.com

The reaction with a base, such as potassium hydroxide, facilitates the removal of the acidic proton from the central carbon of the keto form or the hydroxyl proton of the enol form, leading to the formation of the acetylacetonate anion. blogspot.com This anion is a bidentate ligand, meaning it coordinates to the metal ion through two of its atoms, in this case, the two oxygen atoms. iosrjournals.orgresearchgate.net This chelation results in the formation of a stable six-membered ring with the potassium ion. researchgate.net

Kinetic and mechanistic studies on the formation of various metal β-diketonate complexes have shown that the reaction rates can be influenced by the nature of the metal ion and the substituents on the β-diketone ligand. iosrjournals.org While the loss of a water molecule from the metal ion's coordination sphere is often the rate-determining step in complex formation for many transition metals, the reactions with β-diketones can be different. iosrjournals.org The reactivity is also dependent on the electronic structure of the β-diketone. iosrjournals.org

In the solid state, X-ray diffraction has revealed that in potassium acetylacetonate hemihydrate, each potassium ion is coordinated by seven oxygen atoms: six from four different acetylacetonate ligands and one from a water molecule. This coordination geometry contributes to its stability and solubility in polar solvents.

Crystallographic and Supramolecular Architecture

Single-Crystal X-ray Diffraction Studies of Potassium Acetylacetonate (B107027) Hemihydrate

Single-crystal X-ray diffraction has been the pivotal technique in elucidating the detailed solid-state structure of potassium acetylacetonate hemihydrate, offering unparalleled insight into its atomic arrangement.

X-ray diffraction studies have definitively characterized the crystal structure of potassium acetylacetonate hemihydrate (KC₅H₇O₂·0.5H₂O). The compound crystallizes in the triclinic system, which is one of the least symmetrical crystal systems. iucr.orgwikipedia.org The specific space group has been identified as P-1. iucr.orgwikipedia.org This space group indicates an inversion center as the only symmetry element. The unit cell, which is the fundamental repeating unit of the crystal, contains four formula units (Z=4). iucr.orgwikipedia.org

Detailed crystallographic parameters for Potassium Acetylacetonate Hemihydrate are provided in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 10.86 Å |

| b | 8.74 Å |

| c | 7.45 Å |

| α | 90.5° |

| β | 95.8° |

| γ | 91.9° |

| Z | 4 |

| Data sourced from Shibata, S., Onuma, S., Matsui, Y., & Motegi, S. (1975). iucr.orgwikipedia.org |

The coordination environment of the potassium (K⁺) ion is a key feature of the crystal structure. Each potassium ion is seven-coordinate, being surrounded by seven oxygen atoms. iucr.orgwikipedia.org This coordination sphere is composed of oxygen atoms from both the acetylacetonate (acac) ligands and the water molecule of hydration. Specifically, six of the coordinating oxygen atoms are provided by four different acetylacetonate anions, while the seventh coordination site is occupied by the oxygen atom of a water molecule. iucr.orgwikipedia.org

The K-O bond distances are not uniform, ranging from 2.65 Å to 3.05 Å, which is typical for a cation with a high and flexible coordination number like potassium. iucr.orgwikipedia.org The acetylacetonate anion acts as a bidentate chelating ligand through its two oxygen atoms, but it also bridges between potassium ions, leading to a polymeric structure. The involvement of four separate acetylacetonate ligands in coordinating to a single potassium center underscores the complex bridging mode of these ligands in the solid state.

Comparative Structural Analysis with Other Alkali Metal Acetylacetonates (B15086760)

A comparison between potassium acetylacetonate hemihydrate and its sodium analogue, sodium acetylacetonate monohydrate, reveals significant structural differences driven by the different ionic radii of K⁺ and Na⁺.

Potassium Acetylacetonate Hemihydrate : The larger potassium ion accommodates a higher coordination number of seven. iucr.orgwikipedia.org

Sodium Acetylacetonate Monohydrate : The smaller sodium ion exhibits a distorted octahedral coordination geometry, resulting in a coordination number of six. iucr.org In this structure, the sodium ion is coordinated to two oxygen atoms from one chelating acetylacetonate ligand, two oxygen atoms from two neighboring acetylacetonate groups, and two oxygen atoms from two bridging water molecules. iucr.org

This comparison highlights a common trend in alkali metal chemistry: the coordination number generally increases with the size of the cation. The orientation of the ligands also adapts to efficiently pack around the central metal ion. In the anhydrous form, lithium acetylacetonate, with the smallest alkali metal cation, forms a tetrameric structure, showcasing yet another structural variation.

| Compound | Metal Ion | Coordination Number | Key Structural Features |

| Potassium Acetylacetonate Hemihydrate | K⁺ | 7 | Polymeric structure, bridging acac ligands and coordinated water. iucr.orgwikipedia.org |

| Sodium Acetylacetonate Monohydrate | Na⁺ | 6 | Distorted octahedral geometry, polymeric zigzag chains linked by bridging water molecules. iucr.org |

| Lithium Acetylacetonate (anhydrous) | Li⁺ | (Varies, e.g., 4) | Tends to form oligomeric or polymeric structures, such as tetramers. |

The structures of alkali metal β-diketonates can range from simple mononuclear units to complex coordination polymers. This diversity is influenced by the choice of the metal ion, the substituents on the β-diketonate ligand, and the presence of solvent molecules.

The structure of potassium acetylacetonate hemihydrate is a clear example of a polymeric architecture . The acetylacetonate ligands bridge between potassium centers, creating an extended network in the solid state. Similarly, sodium acetylacetonate monohydrate forms a 1D polymeric zigzag chain. iucr.org These polymeric structures are common for alkali metals due to their high charge-to-size ratio and the ability of the acetylacetonate ligand to act as a bridging, as well as a chelating, ligand.

In contrast, mononuclear architectures are more typically found in complexes of transition metals or when bulky ligands are used that sterically hinder the formation of polymeric chains. wikipedia.org For instance, many transition metal complexes with the formula M(acac)₂ or M(acac)₃ are discrete, soluble molecules. wikipedia.org While less common for simple alkali metal acetylacetonates, the introduction of bulky co-ligands can enforce mononuclear structures by saturating the coordination sphere of the metal ion and preventing polymerization. The structural versatility of β-diketonate complexes, spanning from discrete molecules to infinite polymers, makes them a cornerstone in coordination chemistry and materials science. researchgate.netnih.gov

Influence of Crystal Structure on Material Properties and Reactivity

The specific arrangement of atoms and molecules within the crystal lattice of potassium acetylacetonate hemihydrate has a direct and significant impact on its observable material properties and its chemical behavior. The triclinic crystal system and the unique coordination environment of the potassium ion are central to understanding these characteristics.

Influence on Material Properties

The crystal structure is a key determinant of the compound's physical and thermal properties. X-ray diffraction studies have revealed that potassium acetylacetonate hemihydrate crystallizes in the triclinic space group P-1. oup.comcapes.gov.br This relatively low-symmetry structure allows for a distinct coordination flexibility that is not typically observed in higher-symmetry cubic or hexagonal systems.

This structural arrangement directly influences the compound's solubility. The coordination of each potassium ion with seven oxygen atoms—six from four different acetylacetonate ligands and one from a water molecule—creates a polar microenvironment within the crystal lattice. oup.comcapes.gov.br This inherent polarity facilitates the interaction with polar solvents, explaining its solubility in substances like water and alcohol.

The thermal stability of the compound is also a consequence of its crystal structure. The network of ionic and coordination bonds must be overcome for the material to decompose. Research indicates that potassium acetylacetonate hemihydrate decomposes at approximately 215°C (though some sources indicate ~235°C). echemi.comchemicalbook.com This decomposition temperature is a measurable property that is intrinsically linked to the energy required to break down the established crystal lattice.

Table 1: Crystallographic Data for Potassium Acetylacetonate Hemihydrate

| Parameter | Value | Reference |

| Crystal System | Triclinic | oup.com |

| Space Group | P-1 | oup.com |

| a | 10.86 Å | oup.com |

| b | 8.74 Å | oup.com |

| c | 7.45 Å | oup.com |

| α | 90.5° | oup.com |

| β | 95.8° | oup.com |

| γ | 91.9° | oup.com |

| Z (Formula units per cell) | 4 | oup.comcapes.gov.br |

Influence on Reactivity

The reactivity of potassium acetylacetonate hemihydrate is fundamentally tied to its structure, particularly the nature of the acetylacetonate anion as a ligand. The acetylacetonate anion functions as a bidentate ligand, meaning it binds to a central atom through two of its oxygen atoms. This chelating ability is central to its primary application as a complexing agent.

In industrial processes such as chemical-mechanical polishing (CMP) for semiconductor manufacturing, the compound's role is to form stable, soluble complexes with metal oxides. The crystal structure ensures the availability of the acetylacetonate anions to coordinate with other metal ions, thereby influencing the reactivity and properties of those metals. The bond lengths and angles of the acetylacetonate anion within the potassium salt are noted to be very similar to those found in heavy metal acetylacetonate chelates, highlighting the transferability of this coordinating behavior. oup.com The entire crystal lattice acts as a reservoir of these chelating anions, ready to be released and react in a suitable medium.

Table 2: Selected Physicochemical Properties

| Property | Value / Description | Reference |

| Molecular Formula | K(C₅H₇O₂)·½H₂O | |

| Physical Appearance | Off-white, hygroscopic powder | echemi.com |

| Decomposition Temperature | 215°C | |

| Solubility | Soluble in water and alcohol | |

| K-O Coordination Distances | 2.65 to 3.05 Å | oup.comcapes.gov.br |

Coordination Chemistry and Reactivity Profiles

Formation of Metal-Acetylacetonate Complexes

Metal acetylacetonate (B107027) complexes are coordination compounds derived from the reaction of metal salts with acetylacetone (B45752) (acacH) or its salt, such as potassium acetylacetonate. wikipedia.orgamericanelements.com The acetylacetonate anion coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.orgresearchgate.net This chelation effect often makes the formation of the complex favorable. wikipedia.org These complexes are typically crystalline solids, soluble in organic solvents, a property that makes them useful as catalyst precursors in organic synthesis. americanelements.commagritek.com

Potassium acetylacetonate hemihydrate readily undergoes coordination reactions with various metal ions. The general synthesis method involves reacting a metal salt with acetylacetone in the presence of a base, or directly with a metal acetylacetonate salt like the potassium form. wikipedia.org The acetylacetonate anion (acac⁻) acts as a bidentate ligand, binding to the metal ion through both oxygen atoms. magritek.com

The reaction can be generalized as: Mz⁺ + z K(acac) → M(acac)z + z K⁺

These reactions are typically carried out in aqueous solutions or organic solvents. A variety of metal-acetylacetonate complexes have been synthesized using this approach, including those of transition metals.

Examples of Synthesized Metal-Acetylacetonate Complexes:

| Metal Ion | Precursor Salt | Resulting Complex | Observations | Reference |

| Iron(III) | Iron(III) chloride (FeCl₃) | Tris(acetylacetonato)iron(III) (Fe(acac)₃) | A red precipitate is formed. magritek.comsciencemadness.org | magritek.comsciencemadness.org |

| Copper(II) | Copper(II) chloride (CuCl₂·6H₂O) | Bis(acetylacetonato)copper(II) (Cu(acac)₂) | A blue-grey precipitate is formed after heating. magritek.com | magritek.com |

| Cobalt(II) | Cobalt(II) carbonate (CoCO₃) | Tris(acetylacetonato)cobalt(III) (Co(acac)₃) | Requires an oxidant like H₂O₂; forms a dark green precipitate. wikipedia.orgmagritek.com | wikipedia.orgmagritek.com |

| Manganese(II) | Manganese(II) chloride (MnCl₂·4H₂O) | Tris(acetylacetonato)manganese(III) (Mn(acac)₃) | Requires an oxidizing agent like KMnO₄. wikipedia.orgmagritek.com | wikipedia.orgmagritek.com |

| Chromium(III) | Chromium(II) chloride (CrCl₂) | Bis(acetylacetonato)chromium(II) ([Cr(acac)₂]) | Reaction with Li(acac) in THF yields brown-orange crystals. nih.gov | nih.gov |

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex ion is replaced by another. chemguide.co.uk In the context of acetylacetonate complexes, this can involve the replacement of other ligands (like water) by the acetylacetonate anion or the substitution of the acetylacetonate ligand itself.

Adding potassium acetylacetonate to a solution of a hydrated metal ion, such as hexaaquacobalt(II) ([Co(H₂O)₆]²⁺), can lead to the replacement of the aqua ligands by acetylacetonate ions. chemguide.co.uklibretexts.org The efficiency of this exchange is often driven by factors like the high concentration of the incoming ligand. chemguide.co.uk

For instance, the reaction between [Co(H₂O)₆]²⁺ and acetylacetonate ions can be represented as: [Co(H₂O)₆]²⁺ + 2 acac⁻ ⇌ [Co(acac)₂(H₂O)₂] + 4 H₂O

Conversely, the acetylacetonate ligand in a complex can be substituted by other ligands, often facilitated by changes in conditions such as the presence of strong acids. In some complexes, the coordinated acetylacetonate ligand can undergo electrophilic substitution, similar to an aromatic system, without breaking the metal-ligand bond. wikipedia.org An example is the nitration of tris(acetylacetonato)cobalt(III): wikipedia.org Co(O₂C₃(CH₃)₂H)₃ + 3 NO₂⁺ → Co(O₂C₃(CH₃)₂NO₂)₃ + 3 H⁺

Redox Behavior of Potassium Acetylacetonate and its Metal Complexesbenchchem.com

While the acetylacetonate ligand itself was traditionally considered redox-inactive, recent studies have shown it can participate in redox events when coordinated to a transition metal. nih.gov The redox potential of the complex is influenced by the nature of the central metal ion.

Research has demonstrated that in certain chromium complexes, the acetylacetonate ligand can be reduced. nih.gov The coordination of modest σ-donating ligands (like pyridine) to a square-planar bis(acetylacetonato)chromium(II) complex, [Cr(acac)₂], triggers a metal-to-ligand electron transfer. This process effectively reduces the acac ligand, forming a ligand-centered radical anion, acac˙²⁻. nih.govrsc.org This phenomenon is described as ligand field-actuated redox-activity, where the coordination environment of the metal ion chemically controls the redox state of the ligand. nih.govrsc.org

This reversible electron transfer can be generalized as: [CrII(acac)₂] + nL ⇌ [CrIII(acac⁻)(acac˙²⁻)Ln] (where L is a coordinating ligand like pyridine)

This discovery opens up possibilities for using seemingly simple and "redox-innocent" ligands like acetylacetonate in multi-electron redox chemistry, which is crucial for developing novel catalytic cycles. rsc.org The electronic structure of cobalt complexes also demonstrates redox behavior; Co(II) is readily oxidized to Co(III) during the synthesis of Co(acac)₃, which is a low-spin, diamagnetic complex. wikipedia.orgmagritek.com In contrast, many other metal acetylacetonate complexes, such as those of Mn(III), are paramagnetic. magritek.commagritek.com

Heterometallic Complex Formation Involving Potassium Acetylacetonate

Heterometallic complexes, which contain two or more different metal centers, are of significant interest for their potential applications in catalysis, often exhibiting enhanced performance through cooperative effects between the metals. rsc.org Potassium acetylacetonate can be a key reagent in the synthesis of such systems.

The reaction of acetylacetone or its salts with homo- or heterometallic alkoxides is a common route to forming mixed-ligand, mixed-metal complexes. Metal alkoxides are compounds containing a metal-oxygen-alkyl bond and are often used as precursors in materials science. wikipedia.org

Reactions involving the exchange of alkoxide groups for acetylacetonate ligands are well-documented. For example, magnesium aluminum isopropoxide reacts with acetylacetone, resulting in the replacement of isopropoxide groups with acetylacetonate ligands. psu.edu

A representative reaction is: Mg{(µ-OPrⁱ)₂Al(OPrⁱ)₂}₂ + 4 Hacac → Mg{(µ-OPrⁱ)₂Al(acac)₂}₂ + 4 PrⁱOH

This type of reaction demonstrates that the acetylacetonate ligand can be readily incorporated into existing polymetallic alkoxide frameworks. psu.edu

The synthesis of heterometallic systems often involves the reaction of a metal acetylacetonate complex with another metal precursor, such as a metal alkoxide. For example, a barium-copper heterometallic complex containing both acetylacetonate and alkoxide ligands has been synthesized through the reaction of copper acetylacetonate with barium isopropoxide. psu.edu

3 [Cu(acac)(OR)]₂ + 1/n[Ba(OR)₂]n → [Ba₂Cu₂(OR)₄(acac)₄]

These heterometallic species are often more soluble in common organic solvents and more volatile compared to their homometallic alkoxide parent compounds, which are frequently polymeric and insoluble. psu.edu The characterization of these complex structures relies on a variety of analytical techniques, including infrared and nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. psu.edu

Advanced Applications in Materials Science and Catalysis

Precursor Role in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters linked together by organic molecules. rsc.org The synthesis of these materials demands high-purity, reactive metal sources, a role effectively filled by metal acetylacetonate (B107027) complexes derived from potassium acetylacetonate hemihydrate. Using metal acetylacetonates (B15086760) as precursors offers a safer and more environmentally friendly alternative to corrosive and toxic metal salts like chlorides and nitrates. researchgate.net This approach allows for the high-yield production of various MOFs, such as the UiO, MIL, and CAU series, often under mild conditions, including in aqueous solutions at room temperature. researchgate.net

The fabrication of MOFs is a process of molecular self-assembly where metal-containing secondary building units (SBUs) are connected by organic linkers. rsc.org Metal acetylacetonates are key reagents in forming these SBUs. The general synthesis involves the reaction of a metal acetylacetonate complex with a chosen organic linker in a suitable solvent system. researchgate.netwikipedia.org

The versatility of this method allows for the creation of a vast array of MOF architectures. For instance, researchers have successfully synthesized several carboxylate-based MOFs using acetylacetonate complexes of zirconium(IV), iron(III), and aluminum(III). researchgate.net This method has proven effective for producing well-known structures with high yields, as detailed in the table below.

| MOF Series | Metal Precursor | Synthesis Conditions | Yield |

| UiO-66-NH2 | Zirconium(IV) acetylacetonate | Aqueous, Room Temp. | >85% |

| MIL-88A | Iron(III) acetylacetonate | Aqueous, 90°C | >85% |

| CAU-10 | Aluminum(III) acetylacetonate | Aqueous, 90°C | >85% |

| This table presents data on MOF synthesis using metal acetylacetonate precursors, demonstrating high yields under relatively mild, aqueous conditions. researchgate.net |

Furthermore, MOFs themselves can be utilized as sacrificial templates. rsc.orgresearchgate.net Through processes like controlled pyrolysis, the crystalline structure of the MOF directs the formation of highly porous and nanostructured metal oxides or carbonaceous materials, which inherit the high surface area and morphology of the parent MOF. researchgate.netresearchgate.net

A significant advantage of using acetylacetonate-derived precursors in MOF synthesis is the ability to fine-tune the resulting material's properties for specific applications. rsc.org The rational design of MOFs involves the careful selection of both the metal node and the organic linker to control pore size, surface chemistry, and functionality. rsc.orgresearchgate.net

By changing the metal acetylacetonate precursor (e.g., from Zr(acac)₄ to Fe(acac)₃), the catalytic, magnetic, or adsorptive properties of the final MOF can be fundamentally altered. Similarly, modifying the organic linker can introduce specific functional groups, leading to MOFs tailored for applications such as:

Gas Storage and Separation: Creating pores of a specific size and chemical affinity for capturing gases like CO₂ or H₂. acs.org

Catalysis: Designing active sites directly into the framework for high selectivity and activity. rsc.org

Microelectronics: Fabricating MOFs as thin films for use in sensors or low-k dielectric materials. acs.org

The use of acetylacetonate precursors can sometimes lead to "missing-linker defects," which, while seemingly an imperfection, can enhance certain properties like gas adsorption or catalytic activity by creating more accessible metal sites. researchgate.net This ability to control and even leverage defects adds another layer of tunability to the material's final properties.

Utilization in Catalytic Processes

Metal acetylacetonate complexes, synthesized using potassium acetylacetonate hemihydrate, are indispensable as precursors for a wide range of catalysts. wikipedia.orgresearchgate.net The acetylacetonate ligand helps to stabilize the metal ion in a soluble form, allowing for the precise delivery of the active metal to the reaction system. These precursors are employed in both homogeneous and heterogeneous catalysis. wikipedia.orgrsc.org

Homogeneous Catalysis: Many metal acetylacetonate complexes are soluble in organic reaction media, making them excellent precursors for homogeneous catalysts. wikipedia.org For example, ruthenium(III) acetylacetonate has been successfully used as a pre-catalyst for the homogeneous dehydrogenation of dimethylamine (B145610) borane. researchgate.net Similarly, complexes of palladium, rhodium, and iridium derived from acetylacetonate are precursors for catalysts used in important organic transformations like C-H activation and telomerization. wikipedia.orgrsc.org

Heterogeneous Catalysis: The challenge of separating homogeneous catalysts from reaction products has driven the development of heterogeneous systems. Acetylacetonate precursors are central to several strategies for creating solid, recyclable catalysts.

Immobilization on Supports: The acetylacetone (B45752) functional group can be chemically bonded to a solid support, such as periodic mesoporous organosilicas (PMOs). rsc.org A transition metal can then be anchored to this functionalized support, creating a robust and recyclable heterogeneous catalyst. This method prevents the leaching of the metal while maintaining high catalytic activity. rsc.org

MOF-Derived Catalysts: As mentioned previously, MOFs synthesized from acetylacetonate precursors can be calcined to produce metal oxide nanoparticles dispersed within a porous matrix. rsc.orgresearchgate.net This technique prevents the agglomeration of the nanoparticles, resulting in a highly active and stable heterogeneous catalyst. researchgate.net

The catalytic mechanism often involves an in-situ transformation of the metal acetylacetonate pre-catalyst into the active species. For instance, in the dehydrogenation of dimethylamine borane, the Ru(III)(acac)₃ precursor is reduced to a catalytically active Ru(II) species during the reaction. researchgate.net The acetylacetonate ligand's role is to provide a stable, soluble complex that can undergo this transformation under the reaction conditions.

The performance of these catalysts is evaluated based on several key metrics, including conversion rate, product yield, and turnover number (TON), which measures the number of substrate molecules converted per catalyst molecule. rsc.org A comparison between a homogeneous catalyst and a more advanced heterogeneous counterpart highlights the benefits of catalyst design.

| Catalyst | Type | Application | Yield | Turnover Number (TON) | Recyclability |

| VO(acac)₂ | Homogeneous | Oxidation | ~80-90% | ~9 | Not easily recyclable |

| acac(100)-PMO@VO_acac | Heterogeneous | Oxidation | 98% | 111 | Consistent activity over 4+ cycles |

| This interactive table compares the performance of a traditional homogeneous catalyst with a heterogeneous system derived from an acetylacetonate-functionalized support. The heterogeneous catalyst demonstrates superior yield, a significantly higher TON (12x greater), and excellent recyclability. rsc.org |

The enhanced performance of the heterogeneous system is attributed to the site isolation and stability provided by the porous support, preventing catalyst deactivation and enabling its reuse. rsc.org

Thin Film Deposition Techniques

Potassium acetylacetonate hemihydrate is a key component in the synthesis of volatile metal-organic precursors used for creating high-quality thin films. americanelements.com The resulting metal acetylacetonate complexes are favored precursors in various vapor and solution-based deposition techniques due to their thermal stability, volatility, and solubility. mdpi.comazonano.com

These techniques are critical for applications in electronics, optics, and protective coatings. azonano.com

| Deposition Technique | Description | Role of Acetylacetonate Precursor |

| MOCVD (Metal-Organic Chemical Vapor Deposition) | Precursor gases are passed over a heated substrate, where they decompose to form a solid film. azonano.com | Metal acetylacetonates have the required volatility and thermal stability to be transported in the gas phase without premature decomposition. mdpi.comazonano.com |

| ALD (Atomic Layer Deposition) | A variation of CVD where precursors are pulsed into the chamber one at a time, allowing for atomic-level control over film thickness. azonano.com | The clean, self-limiting reactions of metal acetylacetonates with a surface are ideal for the layer-by-layer growth mechanism of ALD. acs.orgduke.edu |

| AACVD (Aerosol Assisted Chemical Vapor Deposition) | An aerosol of a precursor solution is generated and transported to a heated substrate to form the film. nih.gov | High solubility in various organic solvents allows for the creation of stable precursor solutions, avoiding the need for highly volatile (and often pyrophoric) precursors. nih.gov |

| Sol-Gel Process | A solution (sol) of molecular precursors undergoes hydrolysis and condensation to form an integrated network (gel), which is then processed into a film or powder. nih.govmdpi.com | Acetylacetone is often used as a chelating agent to control the hydrolysis and condensation rates of metal alkoxide precursors, preventing rapid precipitation and ensuring the formation of a homogeneous gel and, ultimately, a uniform film. nih.gov |

| This interactive table summarizes key thin film deposition techniques where acetylacetonate-based precursors are commonly employed, outlining their specific roles in each process. |

The development of liquid mixed-beta-diketonate precursors, which are often liquid at room temperature, has further simplified their use in CVD processes by providing more stable and reproducible vapor delivery compared to solid sources. harvard.edu These methods have been used to deposit a wide range of materials, including conductive oxides like aluminum-doped zinc oxide (AZO) and ferroelectric materials. nih.govharvard.edu

Precursor for Metal Organic Chemical Vapor Deposition (MOCVD)

Potassium acetylacetonate hemihydrate is utilized as a molecular precursor in Metal Organic Chemical Vapor Deposition (MOCVD), a key technique for producing high-purity thin films and coatings. researchgate.net In the MOCVD process, volatile organometallic compounds are introduced into a reaction chamber in the vapor phase, where they decompose under controlled temperatures to deposit a thin film onto a substrate. researchgate.netamericanelements.com

The suitability of potassium acetylacetonate hemihydrate for MOCVD stems from its favorable physical properties. The acetylacetonate ligand forms a stable chelate with the potassium ion, resulting in a compound with sufficient volatility to be transported in a carrier gas stream. This stability ensures that the precursor does not decompose prematurely during vaporization or transport. The controlled thermal decomposition on the heated substrate surface allows for the incorporation of potassium into multi-component oxide films. This level of precision is essential for fabricating complex materials where the stoichiometric ratio of elements dictates the final properties. americanelements.com

Table 1: Properties of Potassium Acetylacetonate Hemihydrate as an MOCVD Precursor

| Property | Significance in MOCVD |

|---|---|

| Sufficient Volatility | Allows the compound to be vaporized and transported into the reaction chamber without thermal decomposition. |

| Thermal Stability | Ensures the precursor remains intact during transport, decomposing only at the desired substrate temperature for controlled film growth. |

| Clean Decomposition | Ideally decomposes into the desired element (potassium) and volatile byproducts, minimizing contamination of the thin film. |

| Good Reactivity | Reacts efficiently at the substrate surface to contribute to the formation of the desired material phase. |

Atomic Layer Epitaxy (ALE) Applications

Atomic Layer Epitaxy (ALE), a subclass of chemical vapor deposition often referred to as Atomic Layer Deposition (ALD), is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic scale. The process involves sequential, self-limiting surface reactions. Precursors like potassium acetylacetonate hemihydrate are valuable in ALE for the deposition of potassium-containing layers within complex oxide structures.

In a typical ALE cycle for depositing a potassium-containing oxide, the substrate is first exposed to a pulse of the potassium acetylacetonate hemihydrate vapor. The precursor molecules react with the substrate surface until all available reactive sites are occupied. This reaction is self-limiting, meaning it stops once the surface is saturated. Excess, unreacted precursor is then purged from the chamber with an inert gas. Subsequently, a second precursor, typically an oxidizer like water vapor or ozone, is introduced. This second precursor reacts with the adsorbed acetylacetonate layer to form a monolayer of the desired potassium oxide and volatile byproducts, which are then purged. By repeating this cycle, a film is built up one atomic layer at a time, allowing for unparalleled precision in thickness and composition.

Fabrication of Oxide Superconductors and Electroluminescent Devices

The fabrication of advanced materials such as high-temperature oxide superconductors and the active layers in some electroluminescent devices depends critically on the ability to deposit complex, multi-element oxide thin films with precise stoichiometry and crystal structure. MOCVD, using precursors like potassium acetylacetonate hemihydrate, is a vital technique for this purpose.

For instance, certain perovskite oxides like potassium niobate (KNbO₃) exhibit useful ferroelectric and nonlinear optical properties. The creation of thin films of such materials requires a potassium source that is compatible with the MOCVD process. While various potassium precursors can be used, β-diketonates like potassium acetylacetonate offer good volatility and stability. By carefully controlling the flow rates of the potassium precursor along with precursors for other constituent metals (e.g., niobium), it is possible to grow high-quality crystalline films. The electrical and optical properties of these films are highly dependent on achieving the correct elemental ratio, a task for which MOCVD is well-suited.

Similarly, the performance of certain electroluminescent devices relies on host materials doped with specific elements. The uniform incorporation of alkali metals like potassium can modify the electronic band structure or act as charge compensators within the host lattice, enhancing luminescent efficiency. The use of potassium acetylacetonate hemihydrate in MOCVD or ALE allows for this precise, controlled doping during the film's growth.

Role in Chemical-Mechanical Polishing (CMP) Slurries for Semiconductor Manufacturing

Chemical-Mechanical Polishing (CMP) is an essential process in semiconductor manufacturing used to achieve global planarization of wafer surfaces, which is critical for modern multi-layer interconnects. The process uses a synergy of chemical and mechanical forces, delivered via a polishing pad and a chemical slurry, to remove excess material. Potassium acetylacetonate hemihydrate can be a component in CMP slurries, where it functions primarily as a chelating agent.

A CMP slurry is a complex aqueous dispersion typically containing abrasives, oxidizers, and various chemical additives that modulate the polishing process. The acetylacetonate anion is a bidentate ligand, meaning it can bind to a metal ion at two points. During the CMP of metal layers (like copper or tungsten), an oxidizer in the slurry first forms a soft, oxidized layer on the metal surface. The mechanical action of the polishing pad and abrasive particles helps to remove this layer. The role of a chelating agent like the acetylacetonate anion is to form water-soluble coordination complexes with the removed metal ions. This complexation prevents the ions from redepositing onto the wafer surface, which would otherwise cause defects and contamination. By effectively sequestering the polished material, it ensures a clean and smooth surface.

Table 2: Typical Components of a Metal CMP Slurry and the Role of Acetylacetonate

| Component | Example | Function | Role of Potassium Acetylacetonate |

|---|---|---|---|

| Abrasive | Colloidal Silica, Alumina | Provides the mechanical action for material removal. | N/A |

| Oxidizer | Hydrogen Peroxide, Potassium Permanganate (B83412) | Chemically modifies the surface to form a softer, more easily removable layer. | N/A |

| Chelating Agent | Citric Acid, EDTA, Acetylacetonate | Forms soluble complexes with removed metal ions to prevent redeposition. | The acetylacetonate anion acts as the chelating agent. |

| Corrosion Inhibitor | Benzotriazole (BTA) | Forms a passive film on recessed areas to prevent excessive etching (dishing). | N/A |

| pH Adjuster | Potassium Hydroxide (B78521), Nitric Acid | Controls the chemical environment to optimize removal rates and selectivity. | N/A |

| Liquid Carrier | Deionized Water | Serves as the medium for all other components. | N/A |

Interdisciplinary Research and Future Directions

Studies on Metal Coordination Effects in Biochemical Systems (without clinical focus)

The acetylacetonate (B107027) (acac) ligand, readily supplied by potassium acetylacetonate, is a versatile chelating agent used to create metal complexes that serve as valuable models for understanding complex biological processes at a molecular level.

While potassium acetylacetonate itself is not an enzyme model, it is the primary source of the acetylacetonate anion for synthesizing transition metal complexes that mimic the active sites of metalloenzymes. Researchers utilize these synthetic analogues to investigate the geometric and electronic structures that govern enzymatic activity. The bidentate nature of the acetylacetonate ligand allows it to form stable, well-defined coordination compounds with various metal ions. By studying the reactivity and spectroscopic properties of these metal acetylacetonate complexes, scientists can infer details about enzyme-substrate binding, catalytic cycles, and the role of the metal center in biological reactions, without the complexity of the full protein structure.

The study of ion transport across biological membranes is crucial for understanding cellular function. Potassium acetylacetonate can be used in model systems designed to probe the fundamental mechanisms of ion transport. For instance, research into synthetic ionophores and membrane transport models can utilize potassium salts to investigate the selective binding and transport of potassium ions (K⁺). Theoretical frameworks of energy transduction in membranes have been explored using chemical models where the transport of potassium salts by carrier molecules, such as cryptands, is driven by the complexation of the potassium ion researchgate.net. These non-clinical studies provide molecular-level insights into the thermodynamics and kinetics of ion transport phenomena.

Innovations in Synthesis and Green Chemistry Methodologies

The synthesis of potassium acetylacetonate and the subsequent metal acetylacetonate complexes has been a subject of methodological improvement, with a strong emphasis on environmentally benign processes. ed.govacs.org Green chemistry principles are increasingly applied to minimize waste, reduce energy consumption, and avoid the use of hazardous solvents. ed.govacs.org

Innovations often focus on the reaction medium and process conditions. Traditional methods may involve organic solvents, but modern approaches prioritize water-based synthesis. google.com One common method involves the acid-base reaction between acetylacetone (B45752), which is weakly acidic, and a potassium base like potassium hydroxide (B78521) in an aqueous medium. google.com Another approach involves reacting acetylacetone in acetone (B3395972) with an aqueous solution of potassium hydroxide, which allows the product to precipitate, simplifying isolation. google.com Solid-phase synthesis, where reactants are ground together at room temperature, represents another green alternative that minimizes solvent use entirely. nanotrun.com

These methods are evaluated using green chemistry metrics to assess their environmental impact, considering factors like atom economy, energy efficiency, and the nature of the waste produced. ed.govresearchgate.net

| Synthesis Method | Description | Advantages | Disadvantages |

| Aqueous Synthesis | Reaction of acetylacetone with a potassium base (e.g., KOH) in water. google.com | Environmentally friendly (uses water as a solvent), utilizes readily available materials. | Product isolation can be energy-intensive if the product is highly soluble. |

| Acetone Precipitation | An aqueous solution of potassium hydroxide is added to a solution of acetylacetone in acetone, causing the product to precipitate. google.com | Can improve yield and ease of isolation. | Involves the use of an organic solvent (acetone). |

| Solid-Phase Grinding | Metal salts, a solid base, and acetylacetone are ground together at room temperature. nanotrun.com | Minimizes or eliminates the need for solvents, reducing waste. | May not be suitable for all metal acetylacetonates (B15086760); purity can be a concern. |

| Direct Reaction with Metal Oxide | Acetylacetone is reacted directly with a metal oxide or hydroxide, often with gentle heating. google.com | Can be a one-step process, avoiding the need for a separate base. | Reaction rates can be slow; may require specific temperature control. |

Development of Novel Materials via Potassium Acetylacetonate Precursors

Potassium acetylacetonate is a crucial starting material for the synthesis of metal acetylacetonate (M(acac)n) complexes, which are versatile precursors for a wide range of advanced materials. 360iresearch.com The ability to form stable complexes with a vast number of metals allows for precise control over stoichiometry and purity, which is critical in materials science. 360iresearch.com

These metal acetylacetonate precursors are used in:

Nanostructured Metal Oxides: Thermal decomposition of metal acetylacetonates is a common method for producing high-purity, nanostructured metal oxide films and powders. These materials are integral to electronics and catalysis.

Transparent Conductive Films: Certain metal oxides derived from acetylacetonate precursors are used in the manufacturing of transparent conductive films for applications in touch screens, solar cells, and flexible electronics. 360iresearch.com

Advanced Sensor Technologies: The precise composition and structure of metal oxides obtained from these precursors make them suitable for use in advanced chemical and gas sensors. 360iresearch.com

Catalysts: Metal acetylacetonates are widely used as catalysts or catalyst precursors in various industrial chemical processes, including olefin polymerization, oligomerization, and curing reactions for resins. nanotrun.com

The strategic importance of these materials has driven research into optimizing the purity of acetylacetonate precursors and developing advanced deposition techniques like atomic layer deposition, where metal acetylacetonates are key reagents. 360iresearch.com

Advanced Characterization Techniques for Complex Systems

The characterization of metal complexes derived from potassium acetylacetonate is essential for understanding their structure, bonding, and properties. A suite of advanced analytical techniques is employed to provide a comprehensive picture of these compounds. jeol.comiiste.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the structure of the acetylacetonate ligand within the complex. For paramagnetic metal complexes, the unpaired electrons significantly affect the NMR spectrum, causing shifts and broadening of peaks. This effect is harnessed in the "Evans Method" to determine the magnetic susceptibility of a complex in solution, which provides insight into its electronic structure and the number of unpaired electrons on the metal center. jeol.commagritek.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the vibrational modes of the complex. The coordination of the acetylacetonate ligand to a metal ion results in characteristic shifts in the C=O and C=C stretching frequencies compared to the free ligand, confirming complexation.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. For transition metal complexes, UV-Vis spectra are used to study d-d transitions and charge-transfer bands, which are indicative of the metal's oxidation state and coordination environment. iiste.org

| Technique | Information Obtained | Application to Acetylacetonate Complexes |

| NMR Spectroscopy | Molecular structure, electronic environment, magnetic properties. | Confirms ligand structure; Evans method determines magnetic susceptibility and electron configuration of paramagnetic metal centers. jeol.commagritek.com |

| FTIR Spectroscopy | Functional groups, vibrational modes, confirmation of coordination. | Shows shifts in C=O and C=C vibrational frequencies upon binding to the metal ion. iiste.org |

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry, metal oxidation state. | Characterizes d-d and charge-transfer transitions specific to the transition metal complex. iiste.org |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. | Provides definitive structural analysis of crystalline metal acetylacetonate complexes. jeol.com |

Emerging Applications and Unexplored Research Avenues

The versatility of potassium acetylacetonate as a precursor continues to open up new areas of research and application. The ability to introduce a wide variety of metal ions into a stable, soluble complex makes it a valuable tool in cutting-edge technology.

Emerging applications include:

Electronics and Photonics: Beyond transparent films, metal acetylacetonates are being explored for use in other electronic components and photonic devices where precise metal-organic layers are required. 360iresearch.com

Pharmaceutical Development: In non-clinical research, the chelating properties of the acetylacetonate ligand are being leveraged in the development of novel drug conjugate platforms, where metal complexes can be attached to larger biomolecules. 360iresearch.com

Advanced Polymerization Catalysis: While already used in catalysis, ongoing research seeks to develop highly specialized metal acetylacetonate catalysts for producing polymers with specific properties (e.g., stereoregularity, molecular weight) for advanced applications. nanotrun.com

Unexplored research avenues may involve the synthesis of heterometallic acetylacetonate complexes containing multiple different metal ions within a single molecule, potentially leading to materials with unique magnetic or catalytic properties. Furthermore, the integration of these precursor complexes into hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs), remains a promising field for future discovery.

Q & A

Q. Table 1: Common Characterization Techniques

| Technique | Purpose | Reference |

|---|---|---|

| NMR | Ligand coordination analysis | |

| XRD | Crystallinity and structure validation | |

| TGA | Thermal stability assessment |

Advanced: How to design experiments to investigate the role of potassium acetylacetonate hemihydrate in chemical-mechanical polishing (CMP) slurries for thin-film polishing?

Answer:

Experimental design should focus on variables affecting slurry performance:

- Concentration Optimization : Test varying concentrations (0.1–5 wt%) to balance polishing rate and surface roughness .

- pH Dependence : Evaluate slurry stability and reactivity under acidic (pH 2–4) or alkaline (pH 8–10) conditions.

- Abrasive Particle Size : Use dynamic light scattering (DLS) to correlate particle size (e.g., <0.4 µm) with polishing efficiency .

- Surface Analysis : Employ atomic force microscopy (AFM) or scanning electron microscopy (SEM) to assess post-polishing surface morphology.

Key Consideration : Include control experiments without the compound to isolate its role in Al³⁺ complexation and surface passivation .

Basic: What are the key physical and chemical properties of potassium acetylacetonate hemihydrate relevant to coordination chemistry?

Answer:

Critical properties include:

- Solubility : Soluble in polar solvents (water, ethanol) but insoluble in non-polar solvents (hexane). Adjust solvent choice to control reaction kinetics .

- Thermal Stability : Decomposes at ~150°C, forming potassium carbonate and acetylacetone derivatives. Use thermogravimetric analysis (TGA) to monitor decomposition .

- Hygroscopicity : Store in airtight containers to prevent hydration changes, which may alter reactivity .

Advanced: What methodologies resolve contradictory data in thermal decomposition studies of potassium acetylacetonate hemihydrate?

Answer:

Address discrepancies by:

Controlled Atmosphere Analysis : Conduct TGA under inert (N₂) vs. oxidative (O₂) conditions to identify decomposition pathways.

Complementary Techniques : Pair differential scanning calorimetry (DSC) with mass spectrometry (MS) to correlate thermal events with gas evolution (e.g., CO₂, H₂O) .

Reproducibility Checks : Standardize heating rates (e.g., 10°C/min) and sample masses (5–10 mg) across labs .

Example : Conflicting decomposition temperatures may arise from residual solvent or hydration state variations. Pre-dry samples at 50°C before analysis .

Safety: What are the best practices for handling and storing potassium acetylacetonate hemihydrate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors during weighing .

- Storage : Keep in airtight containers under dry conditions (desiccator) to prevent hydration changes .

- Disposal : Neutralize aqueous waste with dilute HCl before disposal, following institutional guidelines .

Methodological: How to optimize reaction conditions for synthesizing metal complexes using potassium acetylacetonate hemihydrate?

Answer:

Key optimization parameters:

- Solvent Selection : Use ethanol for faster kinetics or THF for moisture-sensitive reactions .

- Stoichiometry : Adjust metal:ligand ratios (1:1 to 1:3) to favor mononuclear vs. polynuclear complexes.

- Temperature Control : Reflux at 70–80°C for 4–6 hours to ensure complete ligand substitution .

- Purification : Recrystallize from ethanol/water mixtures or use column chromatography for high-purity products .

Troubleshooting Tip : Low yields may result from competing hydrolysis; add molecular sieves to anhydrous reactions .

Data Analysis: What spectroscopic techniques characterize the coordination environment of potassium acetylacetonate hemihydrate in metal-organic frameworks (MOFs)?

Answer:

- Infrared (IR) Spectroscopy : Identify ν(C=O) and ν(C-O) shifts (e.g., 1600–1500 cm⁻¹) to confirm ligand binding modes .

- UV-Vis Spectroscopy : Detect d-d transitions in metal centers (e.g., vanadium or palladium) to infer geometry .

- X-ray Crystallography : Resolve bond lengths and angles to distinguish between κ²-O,O′ and κ³-O,O′,O′′ coordination .

Advanced Approach : Pair extended X-ray absorption fine structure (EXAFS) with DFT calculations to model electronic structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.